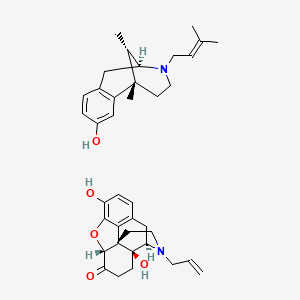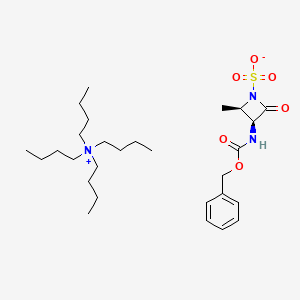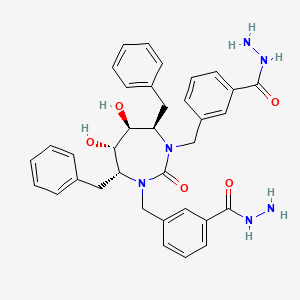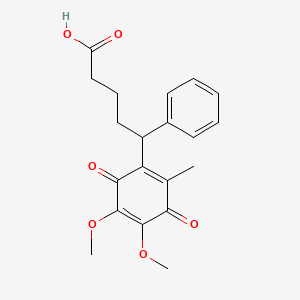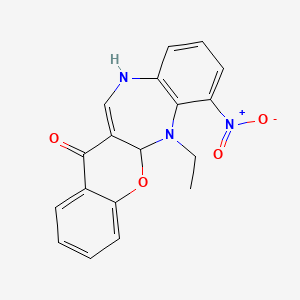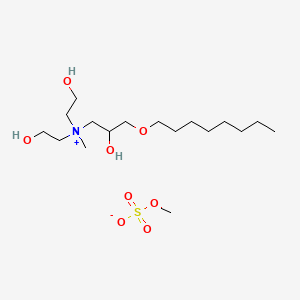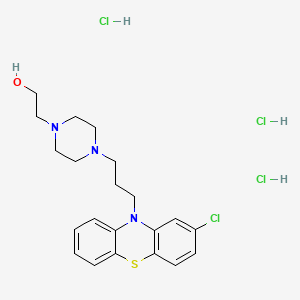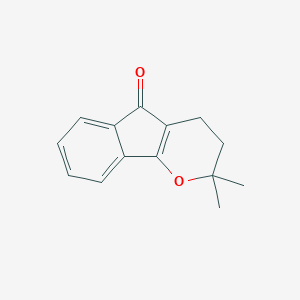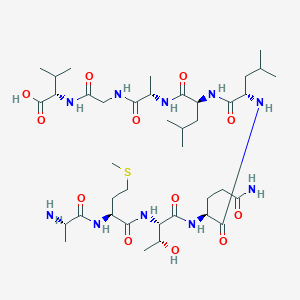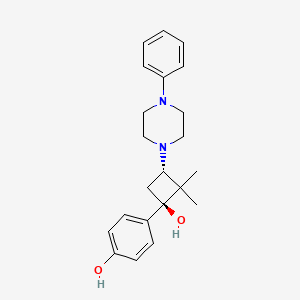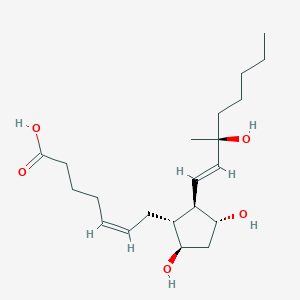
(15S)-15-Methyl PGF2beta
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(15S)-15-Methyl PGF2beta is a synthetic analog of prostaglandin F2alpha, a naturally occurring prostaglandin involved in various physiological processes. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This compound is particularly noted for its role in reproductive biology and has been studied for its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (15S)-15-Methyl PGF2beta typically involves the modification of the prostaglandin F2alpha structure. The synthetic route includes several steps such as esterification, reduction, and selective methylation. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(15S)-15-Methyl PGF2beta undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the double bonds or other functional groups.
Substitution: This involves replacing one functional group with another, which can be useful in creating derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated analogs.
Applications De Recherche Scientifique
(15S)-15-Methyl PGF2beta has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of prostaglandins.
Biology: Researchers use it to investigate the role of prostaglandins in cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications in reproductive health, including labor induction and the treatment of certain reproductive disorders.
Industry: It is used in the development of pharmaceuticals and as a reference compound in quality control processes.
Mécanisme D'action
The mechanism of action of (15S)-15-Methyl PGF2beta involves binding to specific prostaglandin receptors on the surface of target cells. This binding triggers a cascade of intracellular signaling pathways that lead to various physiological responses. The molecular targets include G-protein coupled receptors, which mediate the effects of prostaglandins on smooth muscle contraction, inflammation, and other processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Prostaglandin F2alpha: The natural analog with similar biological activity.
15-Methyl PGF2alpha: Another synthetic analog with slight structural differences.
Prostaglandin E2: A related compound with different receptor affinities and physiological effects.
Uniqueness
(15S)-15-Methyl PGF2beta is unique due to its specific methylation at the 15th position, which can alter its receptor binding affinity and biological activity compared to other prostaglandins. This modification can make it more potent or selective in certain therapeutic applications.
Propriétés
Numéro CAS |
35700-24-4 |
|---|---|
Formule moléculaire |
C21H36O5 |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
(Z)-7-[(1R,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-19,22-23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,18-,19-,21+/m1/s1 |
Clé InChI |
DLJKPYFALUEJCK-ZCLMMZAKSA-N |
SMILES isomérique |
CCCCC[C@@](C)(/C=C/[C@H]1[C@@H](C[C@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O |
SMILES canonique |
CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



